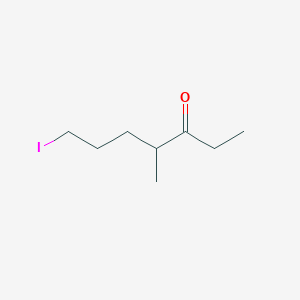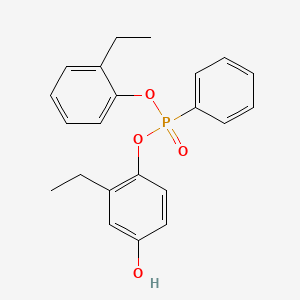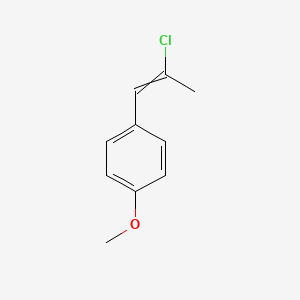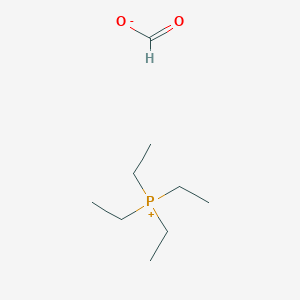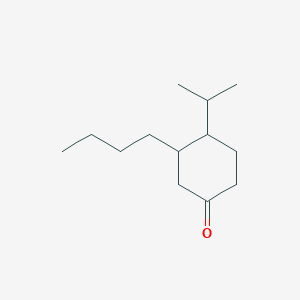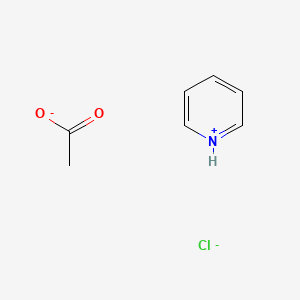![molecular formula C9H6O3 B14301163 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one CAS No. 118112-19-9](/img/structure/B14301163.png)
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is a complex organic compound characterized by a unique fused ring structure. This compound is part of the benzodioxole family, which is known for its diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzocyclobutene with benzonitrile oxides through 1,3-dipolar cycloaddition can yield the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the cyclobutadiene ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and reagents is crucial to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: Shares the benzodioxole core but lacks the cyclobutadiene ring.
Cyclobutadieneiron tricarbonyl: Contains a cyclobutadiene ring but is complexed with iron tricarbonyl.
Uniqueness
2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
CAS No. |
118112-19-9 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
6H-cyclobuta[g][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C9H6O3/c10-6-3-5-1-2-7-9(8(5)6)12-4-11-7/h1-2H,3-4H2 |
InChI Key |
ZKANRXBZUFUUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C1=O)C3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
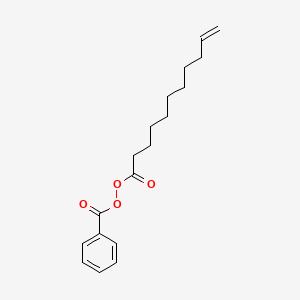
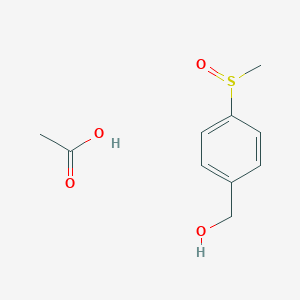
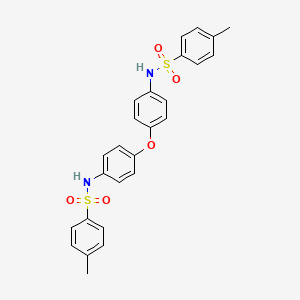

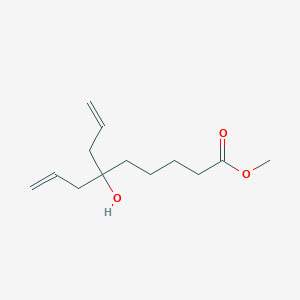
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
